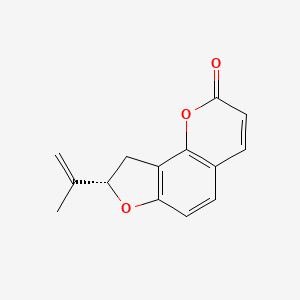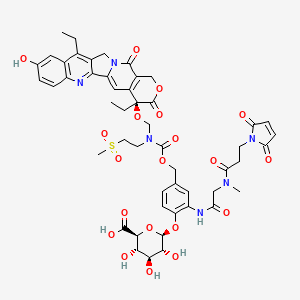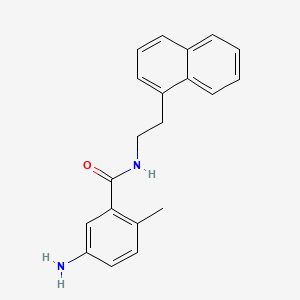
5-Amino-2-methyl-n-(1r-naphthalen-1-ylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GRL0617 is a selective small-molecule inhibitor of the protease enzyme papain-like protease found in some human pathogenic viruses, including the coronavirus SARS-CoV-2. It has shown promising antiviral activity by inhibiting viral replication both in silico and in vitro .
Métodos De Preparación
GRL0617 is a naphthalene-based molecule. The synthetic route involves the preparation of 5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide. The preparation typically involves the following steps:
Synthesis of the naphthalene moiety: This involves the preparation of 1-naphthalen-1-ylethylamine.
Formation of the benzamide structure: This involves the reaction of 5-amino-2-methylbenzoic acid with 1-naphthalen-1-ylethylamine under appropriate conditions to form the final compound.
Análisis De Reacciones Químicas
GRL0617 undergoes several types of chemical reactions:
Oxidation: The naphthalene moiety can undergo oxidation reactions.
Reduction: The benzamide structure can be reduced under specific conditions.
Substitution: The amino group in the benzamide structure can participate in substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of GRL0617 .
Aplicaciones Científicas De Investigación
GRL0617 has several scientific research applications:
Chemistry: It is used as a model compound for studying the inhibition of protease enzymes.
Biology: It is used to study the biological pathways involving papain-like protease.
Medicine: It has shown potential as an antiviral agent against SARS-CoV-2, making it a candidate for drug development.
Industry: It is used in the development of antiviral drugs and in research related to viral infections.
Mecanismo De Acción
GRL0617 exerts its effects by inhibiting the papain-like protease enzyme. It binds non-covalently to the ubiquitin-specific proteases domain of the enzyme, blocking the binding of interferon-stimulated gene 15 protein to the enzyme. This inhibition prevents the virus from replicating and modulates the host’s immune response .
Comparación Con Compuestos Similares
GRL0617 is unique due to its selective inhibition of the papain-like protease enzyme. Similar compounds include:
Fonsecin: A fungal metabolite with a naphthalene moiety that also inhibits papain-like protease.
HY-17542: A structural analog of GRL0617 that undergoes similar metabolic pathways
GRL0617 stands out due to its high binding affinity and specificity for the papain-like protease enzyme, making it a promising candidate for antiviral drug development .
Propiedades
Fórmula molecular |
C20H20N2O |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
5-amino-2-methyl-N-(2-naphthalen-1-ylethyl)benzamide |
InChI |
InChI=1S/C20H20N2O/c1-14-9-10-17(21)13-19(14)20(23)22-12-11-16-7-4-6-15-5-2-3-8-18(15)16/h2-10,13H,11-12,21H2,1H3,(H,22,23) |
Clave InChI |
SVHZQKLXYGYSMU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N)C(=O)NCCC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


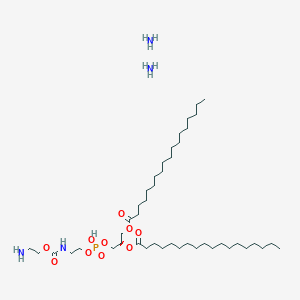

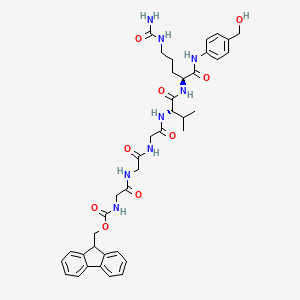
![heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11931391.png)

![(3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-prop-2-enylnon-8-en-2-yl]-4,4,10,13-tetramethyl-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,7-diol](/img/structure/B11931399.png)

![{4-[2-(2-amino-3-methylbutanamido)-5-(carbamoylamino)pentanamido]phenyl}methyl N-{1-[(1-{[1-(2-{2-[(1-hydroxy-1-phenylpropan-2-yl)carbamoyl]-1-methoxy-2-methylethyl}pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)carbamoyl}-2-methylpropyl)carbamoyl]-2-methylpropyl}-N-methylcarbamate](/img/structure/B11931410.png)
![3-[2-[2-[2-[2-[3-Oxo-3-[(2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl)amino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11931411.png)
